![molecular formula C14H24Cl2N2O2 B2449191 4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride CAS No. 1797809-20-1](/img/structure/B2449191.png)
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride
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Overview
Description
4-[(4-Aminopiperidin-1-yl)methyl]-2-ethoxyphenol dihydrochloride, commonly known as AEPP or AEPPD, is a chemical compound that has gained significant attention in scientific research. It is a potent and selective agonist of the α2-adrenergic receptor, which is involved in regulating various physiological processes such as blood pressure, heart rate, and neurotransmitter release. In
Scientific Research Applications
Protein Kinase B Inhibitor
This compound has been identified as a selective inhibitor of protein kinase B . The process of fragment elaboration using iterative crystallography of inhibitor-PKA-PKB chimera complexes guided improvements in the potency and selectivity of the compounds . This resulted in the identification of nanomolar inhibitors of PKBbeta .
Anticancer Agent
The compound has been evaluated as an anticancer agent for the treatment of non-small cell lung cancer . It targets autophagy, a cellular process that is often dysregulated in cancer .
Custom Synthesis
The compound is available for custom synthesis . This means it can be custom-made in bulk quantities for research purposes .
Chemical Research
The compound is used in various areas of chemical research . This includes life science, material science, chemical synthesis, chromatography, and analytical research .
Mechanism of Action
The mechanism of action for this compound is not specified in the search results. It’s likely that the mechanism of action would depend on the specific context in which the compound is used, such as in drug development or other applications.
Safety and Hazards
properties
IUPAC Name |
4-[(4-aminopiperidin-1-yl)methyl]-2-ethoxyphenol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-2-18-14-9-11(3-4-13(14)17)10-16-7-5-12(15)6-8-16;;/h3-4,9,12,17H,2,5-8,10,15H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKVSZUGOJHPQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)N)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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